Cas no 946360-10-7 (1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide)
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide
- 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide
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- Inchi: 1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20)
- InChI Key: UBKWTCVLFJAVJN-UHFFFAOYSA-N
- SMILES: N1(C(C2=C(O)C3C(N=C2)=CC=CC=3)=O)CCC(C(N)=O)CC1
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3350-0783-2μmol |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide |
946360-10-7 | 90%+ | 2μl |
$85.5 | 2023-04-26 | |
| Life Chemicals | F3350-0783-5μmol |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide |
946360-10-7 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
| Life Chemicals | F3350-0783-1mg |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide |
946360-10-7 | 90%+ | 1mg |
$81.0 | 2023-04-26 | |
| Life Chemicals | F3350-0783-2mg |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide |
946360-10-7 | 90%+ | 2mg |
$88.5 | 2023-04-26 | |
| Life Chemicals | F3350-0783-3mg |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide |
946360-10-7 | 90%+ | 3mg |
$94.5 | 2023-04-26 | |
| Life Chemicals | F3350-0783-4mg |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide |
946360-10-7 | 90%+ | 4mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3350-0783-5mg |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide |
946360-10-7 | 90%+ | 5mg |
$103.5 | 2023-04-26 |
1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide
Introduction to 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide (CAS No. 946360-10-7) and Its Emerging Applications in Chemical Biology
The compound 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide (CAS No. 946360-10-7) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel therapeutic agents. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in modulating biological pathways and its role as a key intermediate in drug discovery. The structural motif combines a hydroxyquinoline scaffold with a piperidine ring, creating a versatile platform for further chemical modifications and biological evaluations.
The hydroxyquinoline moiety is well-documented for its pharmacological significance, serving as a core structure in numerous bioactive molecules. Its ability to interact with various biological targets, including enzymes and receptors, makes it an attractive scaffold for medicinal chemists. In contrast, the piperidine ring contributes to the molecule's solubility and metabolic stability, enhancing its pharmacokinetic properties. The combination of these two structural elements in 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide suggests a promising profile for further exploration.
Recent studies have highlighted the compound's potential in addressing neurological disorders. The quinoline scaffold is known to exhibit neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the piperidine moiety has been shown to improve blood-brain barrier penetration, which is crucial for therapeutic agents targeting central nervous system disorders. The synergistic effects of these structural features make 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide a compelling candidate for further investigation.
In the realm of drug discovery, the compound has been utilized as a key intermediate in synthesizing more complex molecules with enhanced biological activity. Researchers have leveraged its structural versatility to develop derivatives with improved binding affinity and selectivity towards target proteins. For instance, modifications at the 4-hydroxyquinoline and piperidine positions have led to compounds with enhanced efficacy in inhibiting kinases and other enzymes involved in cancer pathways. These findings underscore the compound's significance as a building block in medicinal chemistry.
The synthesis of 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide involves multi-step organic transformations that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers can conduct thorough biological evaluations without compromising on quality. The robust synthetic route also facilitates scale-up production, which is essential for preclinical and clinical studies.
One of the most intriguing aspects of this compound is its potential role in modulating immune responses. Emerging research suggests that quinoline derivatives can interact with immune cells and influence cytokine production, making them candidates for treating autoimmune diseases and infections. The presence of the hydroxyquinoline moiety in 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide aligns with these findings, suggesting that it may have immunomodulatory properties worthy of further exploration.
The compound's structural features also make it an attractive candidate for developing antimicrobial agents. Quinolines are known for their broad-spectrum antimicrobial activity, while piperidine derivatives can enhance drug delivery systems by improving solubility and bioavailability. By combining these properties, 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide may offer new solutions to combat antibiotic-resistant pathogens.
Recent advances in computational chemistry have enabled more efficient virtual screening of compounds like 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide. Molecular docking studies have identified potential binding interactions with target proteins, providing insights into its mechanism of action. These computational approaches complement traditional experimental methods, expediting the drug discovery process and reducing time-to-market for novel therapeutics.
The compound's potential extends beyond human health applications; it also holds promise in veterinary medicine and agricultural science. Its ability to interact with biological targets suggests that it could be repurposed for treating animal diseases or developing pest control agents. Such applications would further highlight the versatility of this molecular scaffold.
In conclusion, 1-(4-hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide (CAS No. 946360-10-7) represents a significant advancement in chemical biology with broad applications across multiple therapeutic areas. Its unique structural features, combined with recent findings from research studies, position it as a valuable asset in drug discovery efforts aimed at addressing neurological disorders, cancer, immune diseases, and antimicrobial challenges. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential of this compound will undoubtedly expand, offering new opportunities for innovation and therapeutic development.
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